![molecular formula C25H20N2O5S B13981940 2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B13981940.png)
2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate is a complex organic compound with a unique structure that combines diazonium, sulfonyl, and naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form the diazonium salt. This is usually achieved by treating the amine with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with a phenolic compound to form the azo compound. This step often requires a basic medium to facilitate the reaction.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.
Final Assembly: The final step involves the coupling of the sulfonated azo compound with a naphthalene derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other nucleophilic groups.
Applications De Recherche Scientifique
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate: Similar in structure but with variations in the substituents on the naphthalene or phenyl rings.
Azo Compounds: Compounds containing the azo group (-N=N-) with different substituents.
Sulfonated Aromatic Compounds: Compounds with sulfonyl groups attached to aromatic rings.
Uniqueness
This compound is unique due to its combination of diazonium, sulfonyl, and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H20N2O5S |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C25H20N2O5S/c1-25(2,16-6-10-18(28)11-7-16)17-8-12-19(13-9-17)32-33(30,31)23-5-3-4-21-20(23)14-15-22(27-26)24(21)29/h3-15H,1-2H3,(H-,28,29) |
Clé InChI |
XOTIRTQGIFFPNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
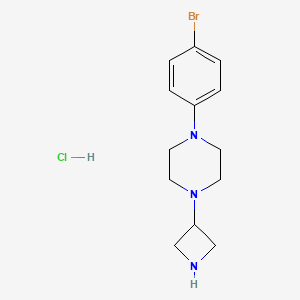
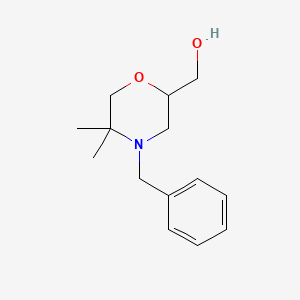

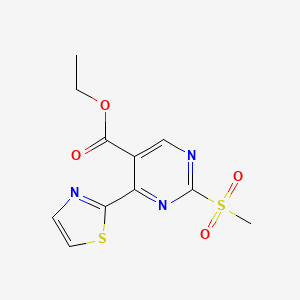
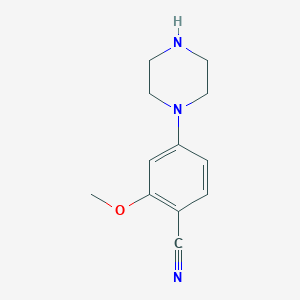

![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981921.png)
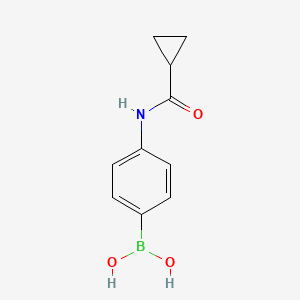
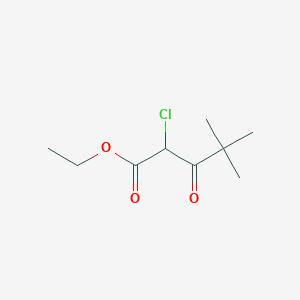
![3-Bromothieno[2,3-d]pyridazine](/img/structure/B13981928.png)

![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
